
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (BOC) protected sulfonamide group. The BOC group is commonly used as a protecting group in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Sulfonamide formation: The protected amine is then reacted with a sulfonyl chloride to form the sulfonamide.
Boronic acid introduction:
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
化学反応の分析
Types of Reactions
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura coupling: This reaction is used to form carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Deprotection reactions: The BOC group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Palladium catalysts: Used in Suzuki-Miyaura coupling reactions.
Acidic reagents: Such as trifluoroacetic acid for deprotection of the BOC group.
Major Products Formed
Biaryl compounds: Formed through Suzuki-Miyaura coupling.
Free amines: Obtained after deprotection of the BOC group.
科学的研究の応用
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用機序
The mechanism of action of 4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to the active site of enzymes and inhibit their activity . The boronic acid group interacts with the enzyme’s active site, forming a stable complex that prevents substrate binding and subsequent catalysis .
類似化合物との比較
Similar Compounds
- 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid
- 4-[4-(tert-Butoxycarbonyl)-1-piperazinyl]phenylboronic acid
- 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester
Uniqueness
4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid is unique due to the presence of both a boronic acid group and a BOC-protected sulfonamide group. This combination allows for versatile reactivity and the ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and biomedical research .
特性
分子式 |
C12H18BNO6S |
|---|---|
分子量 |
315.16 g/mol |
IUPAC名 |
[4-[(2-methylpropan-2-yl)oxycarbonyl-methylsulfonylamino]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO6S/c1-12(2,3)20-11(15)14(21(4,18)19)10-7-5-9(6-8-10)13(16)17/h5-8,16-17H,1-4H3 |
InChIキー |
VJDPMEAECBWNOW-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)S(=O)(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


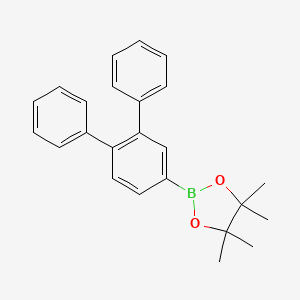
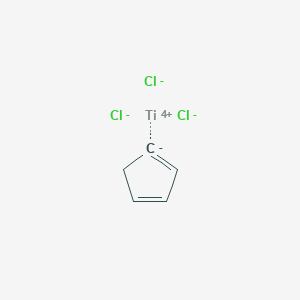
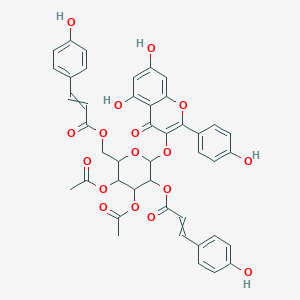

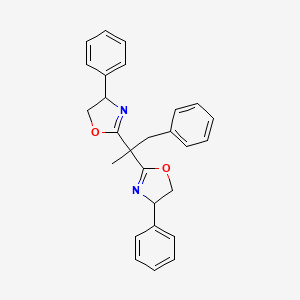
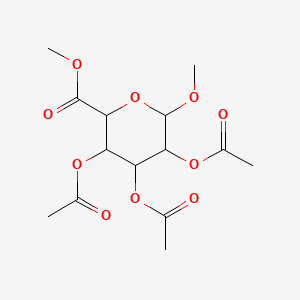
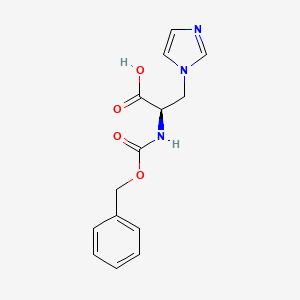
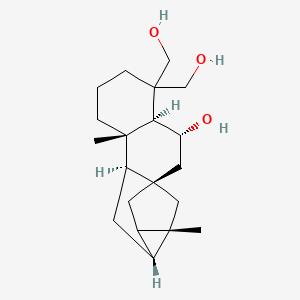
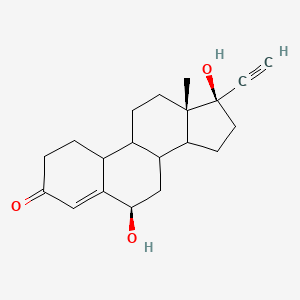
![(2',4',6'-Trimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B15287259.png)
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)
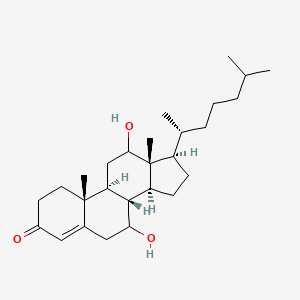
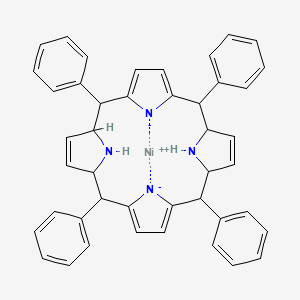
![1-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B15287296.png)
